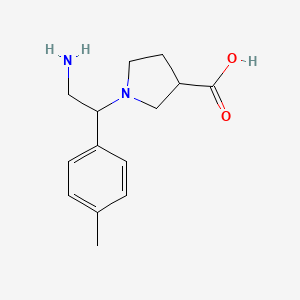

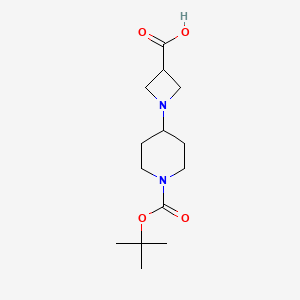

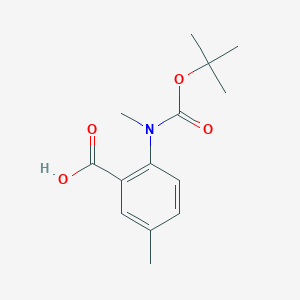

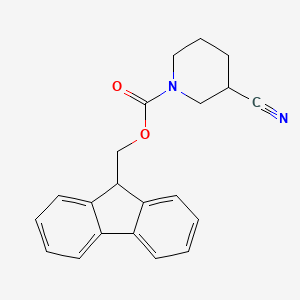

1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)azetidine-3-carboxylic acid

説明

1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)azetidine-3-carboxylic acid is a compound that is part of a broader class of chemicals that are of interest due to their potential as building blocks in medicinal chemistry. The tert-butoxycarbonyl group is a common protecting group in organic synthesis, particularly for amines. Azetidine and piperidine rings are structural motifs present in many biologically active molecules, and their incorporation into a single compound could provide a versatile scaffold for drug development.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate provides a scalable and efficient route to bifunctional compounds that allow for selective derivatization on the azetidine and cyclobutane rings . This method could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions to incorporate the piperidine moiety.

Molecular Structure Analysis

The molecular structure of related compounds has been studied, particularly in the context of polymorphism. For example, 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid exhibits polymorphic transitions upon grinding, which affects the molecular conformation and supramolecular synthons . Such studies are crucial for understanding the stability and crystalline properties of the compound, which can influence its behavior in a biological context.

Chemical Reactions Analysis

The chemical reactivity of compounds with tert-butoxycarbonyl and azetidine groups has been explored through the synthesis of various stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid . The ability to synthesize all four stereoisomers and control the cis/trans selectivity is indicative of the versatility of these compounds in chemical reactions. This knowledge can be applied to the synthesis and manipulation of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to this compound can be inferred from the synthesis and structural analysis of related compounds. For instance, the polymorphic study of 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid provides insights into the conformational flexibility and energy barriers associated with nitrogen inversion and ring rotation . These properties are essential for understanding the stability, solubility, and reactivity of the compound .

科学的研究の応用

Synthesis and Medicinal Chemistry

- Gram-Scale Synthesis for Medicinal Chemistry : Azetidines like 1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)azetidine-3-carboxylic acid are valuable in medicinal chemistry. They are prepared via a strain-release reaction, highlighting their role as versatile building blocks in drug development (Ji, Wojtas, & Lopchuk, 2018).

Chemical Synthesis Techniques

- Orthogonally Protected Amino Acid Analog Synthesis : This compound is used in the synthesis of orthogonally protected amino acid analogs, indicating its utility in creating complex molecules for biochemical applications (Hammarström et al., 2005).

Antibacterial Applications

- Antibacterial Compound Synthesis : The compound is involved in the stereocontrolled synthesis of tricyclic carbapenems, which are potent antibacterial agents. This illustrates its importance in creating new antibiotics (Mori, Somada, & Oida, 2000).

Heterocyclic Chemistry

- Synthesis of Heterocyclic Amino Acids : It is used in the preparation of heterocyclic amino acids, demonstrating its role in expanding the diversity of amino acid structures for biochemical research (Dzedulionytė et al., 2021).

Protein-Protein Interaction Studies

- Dipeptide Mimic for Protein Interactions : The compound is part of a dipeptide that adopts a specific conformation, useful in studying protein-protein interactions. This is crucial for understanding complex biochemical pathways (Didierjean, Boussard, & Aubry, 2002).

Enzyme Inhibition Studies

- Enzyme Inhibition Research : this compound derivatives have been studied for their potential as enzyme inhibitors, highlighting their significance in pharmacological research (Rosowsky et al., 1994).

Bioactive Molecule Labeling

- Labeling of Bioactive Molecules : The compound is part of a mixed ligand complex used for labeling bioactive molecules, which is important in molecular imaging and diagnostics (Mundwiler et al., 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用機序

Target of Action

It is noted that this compound is useful as a rigid linker in protac (proteolysis targeting chimeras) development for targeted protein degradation . PROTACs are a class of bifunctional molecules that can induce the degradation of specific proteins.

Mode of Action

This compound interacts with its targets by serving as a rigid linker in PROTACs . The rigidity of the linker may impact the 3D orientation of the degrader and thus ternary complex formation, as well as optimization of drug-like properties .

Result of Action

The molecular and cellular effects of this compound’s action would be the degradation of the target protein . This could potentially alter cellular processes in which the target protein is involved, depending on the specific protein being targeted.

特性

IUPAC Name |

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]azetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4/c1-14(2,3)20-13(19)15-6-4-11(5-7-15)16-8-10(9-16)12(17)18/h10-11H,4-9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUNYYOGPCHSBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CC(C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662549 | |

| Record name | 1-[1-(tert-Butoxycarbonyl)piperidin-4-yl]azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

889953-58-6 | |

| Record name | 1-[1-(tert-Butoxycarbonyl)piperidin-4-yl]azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

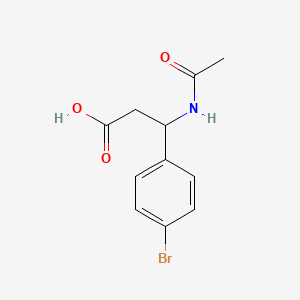

![1-[2-Amino-1-(3-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B3030284.png)